molecular formula C22H23NO4 B2683209 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone CAS No. 1351632-42-2

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone

Cat. No.: B2683209
CAS No.: 1351632-42-2
M. Wt: 365.429
InChI Key: KUZNBKTXDZWHQP-UHFFFAOYSA-N
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Description

1,5-dioxa-9-azaspiro[55]undecan-9-yl(9H-xanthen-9-yl)methanone is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone typically involves multiple steps. One common synthetic route includes the use of olefin metathesis reactions facilitated by a Grubbs catalyst. This method, although effective, can be complex and costly.

Chemical Reactions Analysis

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This interaction inhibits the protein’s function, disrupting essential biological processes within the bacteria and leading to its death . The compound’s spirocyclic structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the spirocyclic scaffold and the xanthene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(23-12-10-22(11-13-23)25-14-5-15-26-22)20-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZNBKTXDZWHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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